N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
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Overview
Description
N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H24ClN3O2S2 and its molecular weight is 425.99. The purity is usually 95%.
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Scientific Research Applications
Potential Antipsychotic Agents
Heterocyclic analogues, including compounds with structural similarities to N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride, have been synthesized and evaluated as potential antipsychotic agents. These compounds were studied for their ability to bind to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Their in vivo activities were also assessed, revealing potent antipsychotic activity without significant extrapyramidal side effects, suggesting their potential as backup compounds for existing antipsychotic medications (Norman et al., 1996).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from similar heterocyclic carboxamides have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies have shown that certain derivatives possess significant inhibitory activity against cyclooxygenase enzymes (COX-1/COX-2), showcasing their potential as effective anti-inflammatory and analgesic agents. The research indicates a promising avenue for the development of new therapeutic options for managing pain and inflammation (Abu‐Hashem et al., 2020).
Antitubercular Activity
Some heterocyclic carboxamides have been explored for their potential as antitubercular agents. Specifically, compounds containing the piperazine moiety have been designed and evaluated for their activity against Mycobacterium tuberculosis. These studies highlight the importance of structural modification and optimization in discovering potent inhibitors of tuberculosis, a global health threat (Reddy et al., 2014).
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to exhibit potent activity against theD4 dopamine receptor and Mycobacterium tuberculosis H37Ra . These targets play crucial roles in neurological signaling and bacterial growth, respectively.
Mode of Action
For instance, D4 dopamine receptor ligands can modulate dopamine signaling , and anti-tubercular agents can inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may influencedopamine signaling pathways and the bacterial growth pathways of Mycobacterium tuberculosis .
Pharmacokinetics
A structurally similar compound has been reported to exhibit enhanced aqueous solubility and improved oral absorption , which could impact its bioavailability.
Result of Action
Based on the potential targets, it can be inferred that the compound may modulate dopamine signaling and inhibit the growth of mycobacterium tuberculosis .
Properties
IUPAC Name |
N-[2-[4-(2-methylsulfanylbenzoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2.ClH/c1-25-17-5-3-2-4-16(17)19(24)22-11-9-21(10-12-22)8-7-20-18(23)15-6-13-26-14-15;/h2-6,13-14H,7-12H2,1H3,(H,20,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXIDVHSSMIOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.